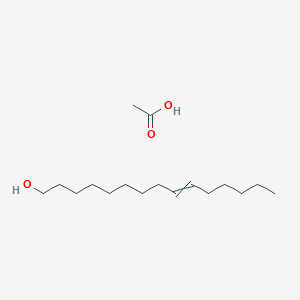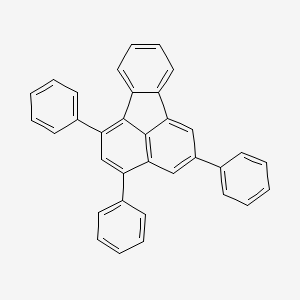
1,3,5-Triphenylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triphenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C34H22. It is a derivative of fluoranthene, characterized by the presence of three phenyl groups attached to the fluoranthene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one with ethynylbenzene under specific reaction conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research into its potential as a diagnostic tool or therapeutic agent is ongoing.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 1,3,5-Triphenylfluoranthene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including sensing and imaging. The molecular targets and pathways involved in these processes are often related to the interaction of the compound with light and its subsequent emission of photons .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the fluoranthene core, resulting in different photophysical properties.
1,3,5-Triazines: These compounds have a different core structure but share some photophysical characteristics.
1,3,5-Benzenetricarboxylate: Another structurally similar compound with distinct chemical properties.
Uniqueness
1,3,5-Triphenylfluoranthene is unique due to its combination of a fluoranthene core with three phenyl groups, which imparts specific photophysical properties not found in other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics.
Propiedades
Número CAS |
65256-17-9 |
|---|---|
Fórmula molecular |
C34H22 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1,3,5-triphenylfluoranthene |
InChI |
InChI=1S/C34H22/c1-4-12-23(13-5-1)26-20-31-27-18-10-11-19-28(27)33-30(25-16-8-3-9-17-25)22-29(32(21-26)34(31)33)24-14-6-2-7-15-24/h1-22H |
Clave InChI |
QLSBMQRHQQYIEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC=CC=C5C4=C(C=C3C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


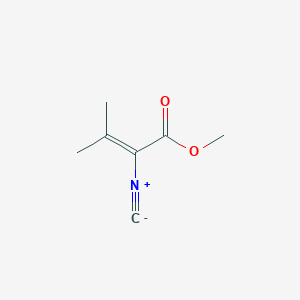
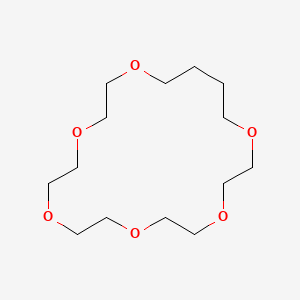
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
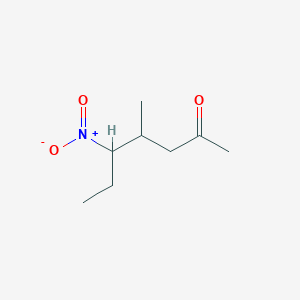
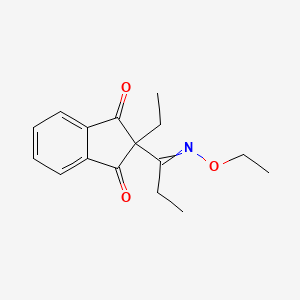
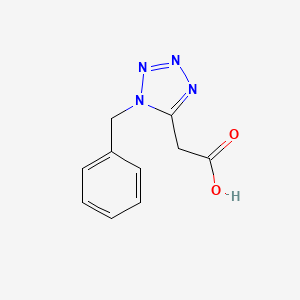
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
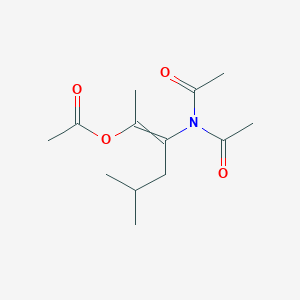
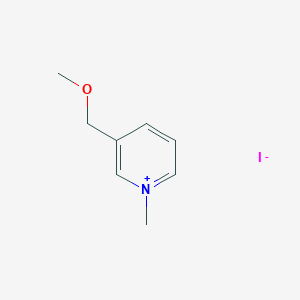
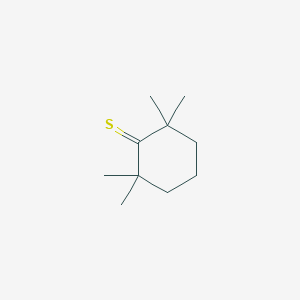
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
